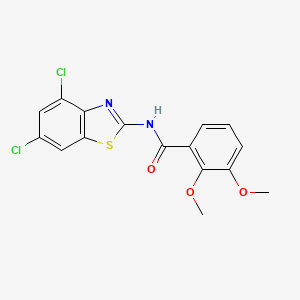

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

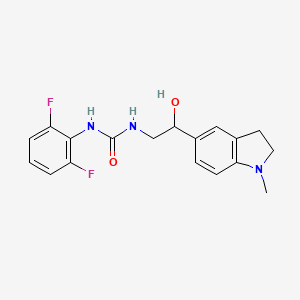

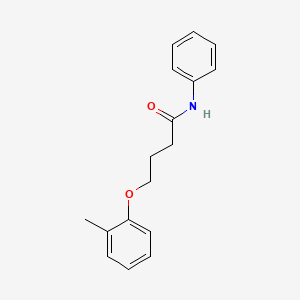

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, commonly known as DMBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBC belongs to the class of benzothiazole derivatives and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, while not directly studied, is related to a broader class of compounds featuring benzothiazole and benzamide structures. These compounds have been extensively researched for their diverse biological activities and potential applications in various scientific fields. For instance, benzothiazole derivatives have shown promising antitumor activity. A study highlighted the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showcasing significant antitumor activity against a range of human tumor cell lines, pointing towards the potential therapeutic applications of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Another research area focuses on the design of novel compounds for addressing infectious diseases. For example, benzothiazole compounds were synthesized and evaluated for their antimicrobial activity, revealing that some derivatives exhibited potent antibacterial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting their potential as novel antimicrobial agents (Obasi, Oruma, Al-Swaidan, Ramasami, Ezeorah, & Ochonogor, 2017).

Antiproliferative and Apoptosis-Inducing Activities

The exploration of benzothiazole derivatives for their antiproliferative activity has also been a significant area of study. A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were investigated for their ability to inhibit the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Some derivatives displayed notable inhibitory effects on cell growth, with specific compounds demonstrating a proapoptotic effect, particularly against MCF-7 cancer cell lines, underscoring the potential of these compounds in cancer therapy (Corbo, Carocci, Armenise, Laurentis, Laghezza, Loiodice, Ancona, Muraglia, Pagliarulo, Franchini, & Catalano, 2016).

Chemical and Physical Characterization

Research into the chemical and physical properties of benzothiazole and benzamide derivatives has provided valuable insights into their structural and electronic characteristics, which are essential for understanding their biological activities and potential applications. For example, studies on the synthesis, crystal growth, and characterization of heterocyclic compounds, such as N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, have shed light on their molecular structures, optical properties, and thermal stability, contributing to the development of new materials with specific functional properties (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

, compounds with similar structures have been shown to inhibit the COX enzymes. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase enzymes, respectively . By inhibiting COX enzymes, the compound can reduce the production of these inflammatory mediators.

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to anti-inflammatory and analgesic effects . This could potentially make N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide useful in the treatment of conditions characterized by inflammation and pain.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound .

Propiedades

IUPAC Name |

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S/c1-22-11-5-3-4-9(14(11)23-2)15(21)20-16-19-13-10(18)6-8(17)7-12(13)24-16/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMPSFPCCGIJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid](/img/structure/B3015368.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)

![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)